molecular formula C9H11ClN4O B8658833 6-Chloro-2-(4-methyl-3-oxo-1-piperazinyl)-pyrazine

6-Chloro-2-(4-methyl-3-oxo-1-piperazinyl)-pyrazine

Cat. No. B8658833
M. Wt: 226.66 g/mol
InChI Key: FYPLWLCFBWHVQX-UHFFFAOYSA-N
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Patent
US04163849

Procedure details

The product of Example 1 (2.13 g, 0.01 mole) and sodium hydride-oil suspension (50%, 0.50 g, 0.01 mole) are combined in 10 ml N,N-dimethylformamide and the stirred mixture treated with 0.65 ml (0.01 mole) of methyl iodide in 5 ml toluene. The mixture is stirred 1 hour at room temperature, diluted with water and extracted with toluene. The toluene extracts are washed with water, dried over sodium sulfate, filtered and concentrated in vacuo to give the crude product which is chromatographed on neutral (activity III) alumina. Elution with chloroform gives fractions containing 1.4 of a white solid which is recrystallized from n-butylchloride-cyclohexane to give white crystals of the title compound, mp 122°-123° C.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][NH:11][C:10](=[O:14])[CH2:9]2)[CH:5]=[N:4][CH:3]=1.[H-].[Na+].[CH3:17]I>CN(C)C=O.C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:17])[C:10](=[O:14])[CH2:9]2)[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC1=CN=CC(=N1)N1CC(NCC1)=O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The toluene extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
is chromatographed on neutral (activity III) alumina
WASH
Type
WASH
Details
Elution with chloroform
CUSTOM
Type
CUSTOM
Details
gives fractions
ADDITION
Type
ADDITION
Details
containing 1.4 of a white solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from n-butylchloride-cyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N1CC(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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